molecular formula C11H9N5O2 B2702253 7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 515824-22-3

7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2702253
CAS No.: 515824-22-3
M. Wt: 243.226
InChI Key: ZGTZWBRETITZCM-UHFFFAOYSA-N
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Description

7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with a phenyl group and a carboxylic acid group attached. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves a one-pot reaction under solvent-free conditions. A common method includes the reaction of aryl aldehydes, 2-aminotetrazole, and substituted acetophenones or ethyl acetoacetate. This reaction proceeds efficiently in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide, yielding the desired product in good to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler derivatives.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrazolopyrimidines: Compounds with similar fused ring structures but different substituents.

    Pyrimidine Derivatives: Compounds with modifications to the pyrimidine ring, such as additional nitrogen atoms or different functional groups.

Uniqueness

7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific combination of a tetrazole ring fused to a pyrimidine ring with a phenyl group and a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2/c17-10(18)8-6-9(7-4-2-1-3-5-7)16-11(12-8)13-14-15-16/h1-6,9H,(H,17,18)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTZWBRETITZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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